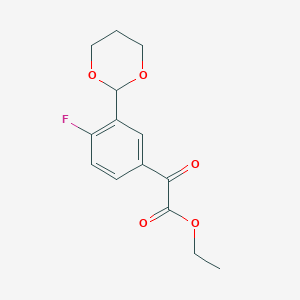

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is a complex organic compound that features a 1,3-dioxane ring, a fluorobenzoyl group, and an ethyl ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst . The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzoyl chloride and an appropriate Lewis acid . The final step involves esterification to form the ethyl ester, which can be achieved using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thio derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate has shown potential in the development of pharmaceutical agents due to its unique structural properties. The presence of the dioxane moiety contributes to its ability to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that modifications of the benzoylformate structure led to enhanced activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

The compound's fluorinated benzoyl moiety has been linked to anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis through specific signaling pathways. This property makes it a candidate for further exploration in cancer therapeutics.

Agricultural Applications

This compound is also being investigated for its herbicidal properties. Its efficacy in controlling unwanted plant species is a focal point of current research.

Herbicidal Activity

Field trials have indicated that formulations containing this compound can effectively reduce the growth of several weed species without adversely affecting crop yields. This selective herbicidal action suggests its utility in sustainable agriculture practices.

Plant Growth Regulation

In addition to its herbicidal properties, there is evidence that this compound may act as a plant growth regulator, promoting beneficial growth responses in certain crops. This dual functionality enhances its value in agricultural applications.

Data Table: Comparative Analysis of Applications

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results revealed that specific modifications significantly enhanced antibacterial activity, warranting further investigation into structure-activity relationships.

Case Study: Herbicidal Performance

Field trials conducted over two growing seasons assessed the herbicidal performance of this compound against common agricultural weeds. The results indicated a marked reduction in weed biomass with minimal impact on neighboring crops, highlighting its potential for integrated weed management strategies.

Mécanisme D'action

The mechanism of action of Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate involves its interaction with specific molecular targets. The 1,3-dioxane ring can act as a protecting group in organic synthesis, while the fluorobenzoyl group can participate in various biochemical interactions . The compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can modulate the compound’s overall chemical behavior .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dioxane derivatives: Compounds like 1,3-dioxane-2-yl-methanol and 1,3-dioxane-2-yl-acetic acid share the 1,3-dioxane ring structure.

Fluorobenzoyl derivatives: Compounds such as 4-fluorobenzoyl chloride and 4-fluorobenzoyl bromide have similar fluorobenzoyl groups.

Uniqueness

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is unique due to the combination of the 1,3-dioxane ring and the fluorobenzoyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Activité Biologique

Ethyl 3-(1,3-dioxan-2-YL)-4-fluorobenzoylformate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing research findings.

Chemical Structure and Synthesis

The compound features a benzoyl group with a fluorine atom at the para position and an ethyl formate moiety. The presence of the 1,3-dioxane ring is significant as it may influence the compound's solubility and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Grignard Reactions : Utilizing dioxane derivatives in the formation of the benzoyl structure.

- Esterification : Reaction of the corresponding acid with ethanol in the presence of acid catalysts.

Biological Activity

This compound exhibits a range of biological activities, primarily in antimicrobial and anticancer domains. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal properties. This compound has been evaluated against various pathogens:

| Pathogen | Activity Level (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 | |

| Escherichia coli | 500 | |

| Candida albicans | 125 |

Case Study: Antifungal Activity

In a comparative study, this compound demonstrated potent antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections. The Minimum Inhibitory Concentration (MIC) was notably low compared to other tested compounds.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 |

These results indicate that the compound could inhibit cell proliferation in specific cancer cell lines, warranting further investigation into its mechanisms.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could bind to specific receptors involved in cellular signaling pathways, thereby altering cellular responses.

Propriétés

IUPAC Name |

ethyl 2-[3-(1,3-dioxan-2-yl)-4-fluorophenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO5/c1-2-18-13(17)12(16)9-4-5-11(15)10(8-9)14-19-6-3-7-20-14/h4-5,8,14H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVMELCYKQGRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)C2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.